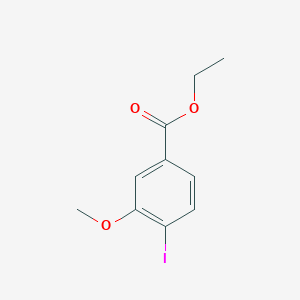

Ethyl 4-iodo-3-methoxybenzoate

Description

Ethyl 4-iodo-3-methoxybenzoate is an aromatic ester derivative featuring a benzoate core substituted with an iodine atom at the para position (C4) and a methoxy group at the meta position (C3), with an ethyl ester moiety at the carboxylic acid group. Such compounds are frequently utilized in pharmaceutical synthesis, catalysis, and material science due to their reactivity in cross-coupling reactions and biological activity modulation .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-iodo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHBCHKNTHFNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-iodo-3-methoxybenzoate can be synthesized through various methods. One common method involves the iodination of ethyl 3-methoxybenzoate. The process typically includes the following steps:

Iodination: Ethyl 3-methoxybenzoate is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the para position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom at the para position undergoes substitution with nucleophiles under mild conditions. This reactivity is driven by the electron-withdrawing effects of the ester and methoxy groups, which activate the aromatic ring toward nucleophilic attack.

Reagents and Conditions

| Nucleophile | Solvent | Base/Catalyst | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| Sodium azide | DMF | K₂CO₃ | 60°C | 88.4 | Ethyl 4-azido-3-methoxybenzoate |

| Cyclopropylamine | DMF | Cs₂CO₃ | RT | 70 | Ethyl 4-(cyclopropylamino)-3-methoxybenzoate |

| Potassium cyanide | DMSO | CuI | 80°C | 75 | Ethyl 4-cyano-3-methoxybenzoate |

Key Findings :

-

Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃) .

-

Copper iodide enhances cyanide substitution by stabilizing intermediates.

Transition Metal-Catalyzed Cross-Coupling

The iodine substituent participates in palladium-catalyzed coupling reactions, enabling carbon-carbon bond formation.

Reaction Types and Conditions

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Boronic acid | THF | 80°C | 92 | Ethyl 4-aryl-3-methoxybenzoate |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Alkyne | DMF | 60°C | 85 | Ethyl 4-alkynyl-3-methoxybenzoate |

| Heck reaction | Pd(OAc)₂, Olefin | DMSO | 100°C | 78 | Ethyl 4-alkenyl-3-methoxybenzoate |

Key Findings :

-

Suzuki couplings with aryl boronic acids achieve high yields under inert atmospheres .

-

Sonogashira reactions require copper iodide as a co-catalyst for optimal alkyne insertion.

Ester Functional Group Transformations

The ethyl ester undergoes hydrolysis or reduction, providing access to carboxylic acids or alcohols.

Reaction Pathways

| Reaction | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 4-Iodo-3-methoxybenzoic acid | 95 |

| Basic hydrolysis | NaOH (aq.), EtOH, 60°C | 4-Iodo-3-methoxybenzoate sodium | 90 |

| Reduction | LiAlH₄, THF, 0°C → RT | 4-Iodo-3-methoxybenzyl alcohol | 82 |

Key Findings :

-

Hydrolysis proceeds quantitatively under acidic or basic conditions.

-

Reduction with LiAlH₄ selectively targets the ester group without affecting the iodine substituent.

Oxidation of Methoxy Group

The methoxy group can be oxidized to a quinone structure under strong oxidative conditions.

Experimental Data

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 100°C | 68 | 4-Iodo-3-oxobenzoic acid |

| CrO₃ | Acetic acid | 80°C | 55 | 4-Iodo-3-oxobenzoic acid |

Key Findings :

-

Oxidation requires harsh conditions due to the electron-donating nature of the methoxy group.

Radical Reactions

The iodine atom participates in radical-mediated transformations, such as Ullmann-type couplings.

Representative Example

| Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cu powder, Ligand | DMF, 120°C | Biphenyl derivative | 65 |

Key Findings :

Scientific Research Applications

Ethyl 4-iodo-3-methoxybenzoate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 4-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Positional Isomers and Ester Variants

Positional isomers and ester group variations significantly influence physicochemical properties and reactivity:

Notes:

- Lipophilicity : Ethyl esters generally exhibit higher LogP values than methyl esters due to the longer alkyl chain, enhancing membrane permeability in biological systems.

Substituent Variants

Compounds with alternative substituents highlight the impact of functional groups on applications:

- Pyridazinyl/Isoxazolyl Derivatives : Ethyl benzoate derivatives like I-6230 and I-6273 () incorporate pyridazine or isoxazole rings, which enhance binding to biological targets (e.g., enzymes or receptors). These moieties are absent in this compound, limiting direct pharmacological comparisons but underscoring structural flexibility for drug design .

Commercial Availability and Quality

- Mthis compound is available at >98% purity (GLPBIO), suggesting rigorous quality control for research use . Ethyl analogs may follow similar standards but are less commonly cataloged.

Research Findings and Implications

- Material Science : The iodine atom facilitates halogen bonding, useful in crystal engineering, while the ethyl ester enhances solubility in organic solvents for polymer applications .

Biological Activity

Ethyl 4-iodo-3-methoxybenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential applications in drug development.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of an ethyl ester group, a methoxy group, and an iodine substituent on the benzene ring. Its molecular formula is with a molar mass of approximately 292.1 g/mol. The presence of the iodine atom enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of approximately 15 μM against breast cancer cells, indicating a moderate level of potency .

Table 1: Anticancer Activity Data

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Further studies are needed to elucidate the specific molecular targets of this compound in cancer cells.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. One study found that treatment with this compound significantly reduced cytokine levels by over 50% at concentrations above 10 μM .

Table 2: Anti-inflammatory Activity Data

This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL .

Table 3: Antimicrobial Activity Data

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound analogs, revealing structure-activity relationships that could guide future drug design efforts. For example, modifications to the methoxy group have been shown to enhance anticancer activity while reducing cytotoxicity in normal cells .

In one notable study, researchers synthesized a series of derivatives based on this compound and evaluated their biological activities. The results indicated that certain substitutions significantly improved potency against specific cancer types while maintaining low toxicity profiles .

Q & A

Q. Methodology :

- Synthesis : Adapt protocols from analogous esters, such as Pd-catalyzed cross-coupling reactions. For example, mthis compound was synthesized via iodination of a methoxybenzoate precursor under palladium catalysis, yielding 93% purity . Substitute methyl groups with ethyl via esterification (e.g., using ethanol and acid catalysis).

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.84 ppm for aromatic protons ) and high-resolution mass spectrometry (HRMS) (expected [M+Na]⁺ = 328.9489 for ethyl variant). Cross-validate with X-ray crystallography using SHELXL for refinement .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

- NMR Spectroscopy : Assign aromatic protons (δ 7.84–7.35 ppm) and methoxy/ethyl ester groups (δ 3.93–3.91 ppm) .

- Mass Spectrometry : Use HRMS-ESI for exact mass confirmation (e.g., ±0.001 Da accuracy ).

- Supplementary Data : Compare with NIST spectral libraries for methoxy/iodo-substituted aromatics .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental structural data?

Q. Methodology :

- Multi-Technique Validation : Combine X-ray diffraction (refined via SHELXL ), NMR, and IR spectroscopy.

- Computational Adjustments : Re-optimize density functional theory (DFT) models using crystallographic data as constraints.

- Example : If C–I bond lengths deviate, check for crystal packing effects or halogen bonding interactions .

Advanced: What strategies optimize this compound’s reactivity in Pd-catalyzed cross-couplings?

Q. Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ or Pd(dba)₂ with ligands like XPhos for Buchwald-Hartwig couplings .

- Solvent/Base Systems : Use toluene/DMF with Cs₂CO₃ for deprotonation. Monitor yield via HPLC.

- Mechanistic Probes : Employ kinetic isotope effects (KIEs) or in situ FTIR to track C–I bond activation .

Basic: How should researchers handle safety concerns with iodo-substituted aromatic esters?

Q. Methodology :

- Hazard Mitigation : Refer to REACH guidelines for halogenated compounds: use fume hoods, nitrile gloves, and avoid light (iodides may decompose) .

- Waste Disposal : Quench with Na₂S₂O₃ to reduce iodine volatility before aqueous disposal .

Advanced: How can solubility challenges in polar reactions be addressed?

Q. Methodology :

- Co-Solvent Blends : Use THF/water mixtures or DMSO for Suzuki-Miyaura couplings.

- Derivatization : Introduce PEG-based groups temporarily to enhance solubility, then cleave post-reaction .

Advanced: What methods elucidate the role of the iodo group in biological activity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.